molecular formula C12H19BN2O2 B13615947 3,6-Dimethylpyridazin-4-ylboronic acid pinacol ester

3,6-Dimethylpyridazin-4-ylboronic acid pinacol ester

Cat. No.: B13615947
M. Wt: 234.10 g/mol
InChI Key: KLTWAFUHXBDIFR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethylpyridazin-4-ylboronic acid pinacol ester typically involves the borylation of 3,6-dimethylpyridazine. One common method is the reaction of 3,6-dimethylpyridazine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the purification process may involve crystallization or chromatography to obtain the desired purity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethylpyridazin-4-ylboronic acid pinacol ester is unique due to its pyridazine core, which imparts distinct electronic and steric properties compared to other boronic esters. This uniqueness makes it particularly useful in the synthesis of complex molecules and materials .

Properties

Molecular Formula

C12H19BN2O2

Molecular Weight

234.10 g/mol

IUPAC Name

3,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

InChI

InChI=1S/C12H19BN2O2/c1-8-7-10(9(2)15-14-8)13-16-11(3,4)12(5,6)17-13/h7H,1-6H3

InChI Key

KLTWAFUHXBDIFR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN=C2C)C

Origin of Product

United States

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